

R-7050: A Technical Guide for Pharmacological Research

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Compound of Interest

Compound Name: R-7050

Cat. No.: B15607873

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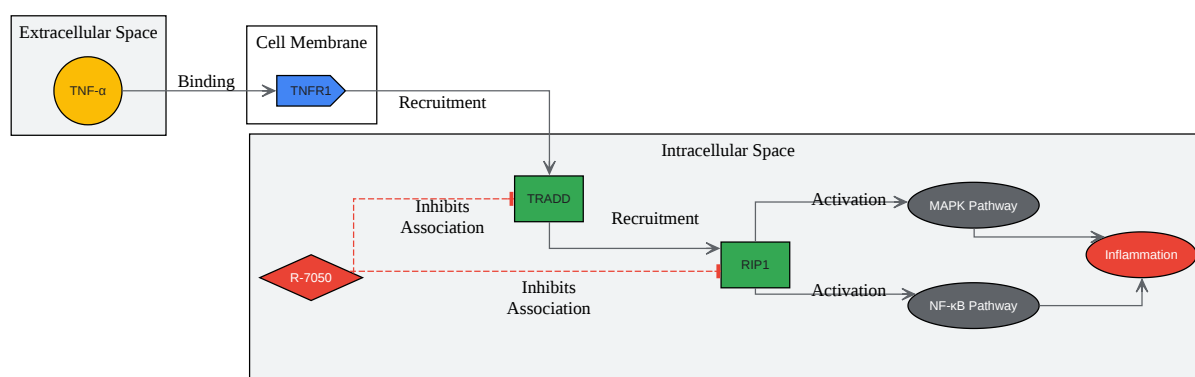
Introduction

R-7050 is an experimental, cell-permeable small molecule of the triazoloquinoxaline class that functions as a potent and selective antagonist of the Tumor Necrosis Factor-alpha (TNF- α) receptor.[1][2] Unlike biologic TNF- α inhibitors that sequester the ligand, **R-7050** acts intracellularly, offering a distinct modality for investigating TNF- α -mediated signaling in various pathological processes.[1] Its anti-inflammatory properties have been demonstrated in preclinical models of neuroinflammation, including intracerebral hemorrhage, making it a valuable tool for research in stroke, neurodegenerative diseases, and other inflammatory conditions.[1][2][3] This guide provides an in-depth overview of **R-7050**, including its mechanism of action, pharmacological data, and detailed experimental protocols to facilitate its use in a research setting.

Mechanism of Action

R-7050 exerts its inhibitory effects by disrupting the formation of the TNF Receptor 1 (TNFR1) signaling complex. Upon binding of TNF- α to TNFR1, a conformational change in the receptor's intracellular death domain facilitates the recruitment of adaptor proteins, primarily the TNFR1-associated death domain protein (TRADD). TRADD then serves as a scaffold to recruit other signaling molecules, including Receptor-Interacting Protein 1 (RIP1), which are critical for the activation of downstream pro-inflammatory and apoptotic pathways.

R-7050 selectively blocks the association of TRADD and RIP1 with the intracellular domain of TNFR1.[1] This action prevents the assembly of the functional signaling complex, thereby inhibiting the subsequent activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1] The inhibition of these pathways ultimately leads to a reduction in the expression of pro-inflammatory mediators and a decrease in inflammatory responses.



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Figure 1: R-7050 Mechanism of Action.

Pharmacological Data

In Vitro Potency

The following table summarizes the available in vitro potency data for **R-7050**.

Assay	Cell Line	Stimulus	Parameter	Value	Reference
ICAM-1 Expression	A549	TNF- α	EC50	0.63 μ M	[4]
ICAM-1 Expression	A549	IL-1 β	EC50	1.45 μ M	[4]

Note: Further quantitative data on the inhibition of TRADD/RIP1 association and specific MAPK pathway kinase phosphorylation (e.g., IC50 values) are not currently available in the public domain.

In Vivo Efficacy

The following table summarizes the in vivo efficacy of **R-7050** in a mouse model of intracerebral hemorrhage (ICH).

Animal Model	Dosing Regimen	Parameter	Result	Reference
Mouse (CD-1)	6 mg/kg, i.p., 0.5h post-ICH	Brain Edema	Significant reduction in brain water content	[1]
Mouse (CD-1)	12 mg/kg, i.p., 0.5h post-ICH	Brain Edema	Significant reduction in brain water content	[1]
Mouse (CD-1)	6 mg/kg, i.p., 0.5h or 2h post-ICH	Blood-Brain Barrier Permeability	Significant reduction in Evans blue extravasation	[1]
Mouse (CD-1)	6 or 12 mg/kg, i.p., 0.5h post-ICH	Neurological Deficit Score	Significant improvement at 24h and 48h post-ICH	[1]

Note: A dose of 18 mg/kg was associated with reduced general activity/locomotion in mice.[\[1\]](#)

Pharmacokinetics and Safety

Comprehensive pharmacokinetic and formal safety and toxicology data for **R-7050** are not publicly available at this time.

Experimental Protocols

In Vivo Intracerebral Hemorrhage (ICH) Model in Mice

This protocol is adapted from King et al. (2013).^[1]

1. Animal Model:

- Male CD-1 mice (8–10 weeks old) are used.

2. Surgical Procedure:

- Anesthetize the mouse and place it in a stereotactic frame.
- Drill a 0.5 mm burr hole over the parietal cortex, 2.2 mm lateral to the bregma.
- Using a 26-gauge Hamilton syringe, slowly infuse 0.04U of bacterial type IV collagenase in 0.5 µL of saline at a depth of 3 mm from the cortical surface.
- After infusion, leave the needle in place for 5 minutes to prevent reflux.
- Withdraw the needle, and close the incision.

3. **R-7050** Administration:

- Prepare **R-7050** in a suitable vehicle (e.g., DMSO and saline).
- Administer **R-7050** via intraperitoneal (i.p.) injection at the desired dose (e.g., 6 or 12 mg/kg) at a specified time point post-ICH induction (e.g., 0.5 or 2 hours).

4. Assessment of Brain Edema:

- At a predetermined time point (e.g., 24 hours post-ICH), euthanize the mice and harvest the brains.

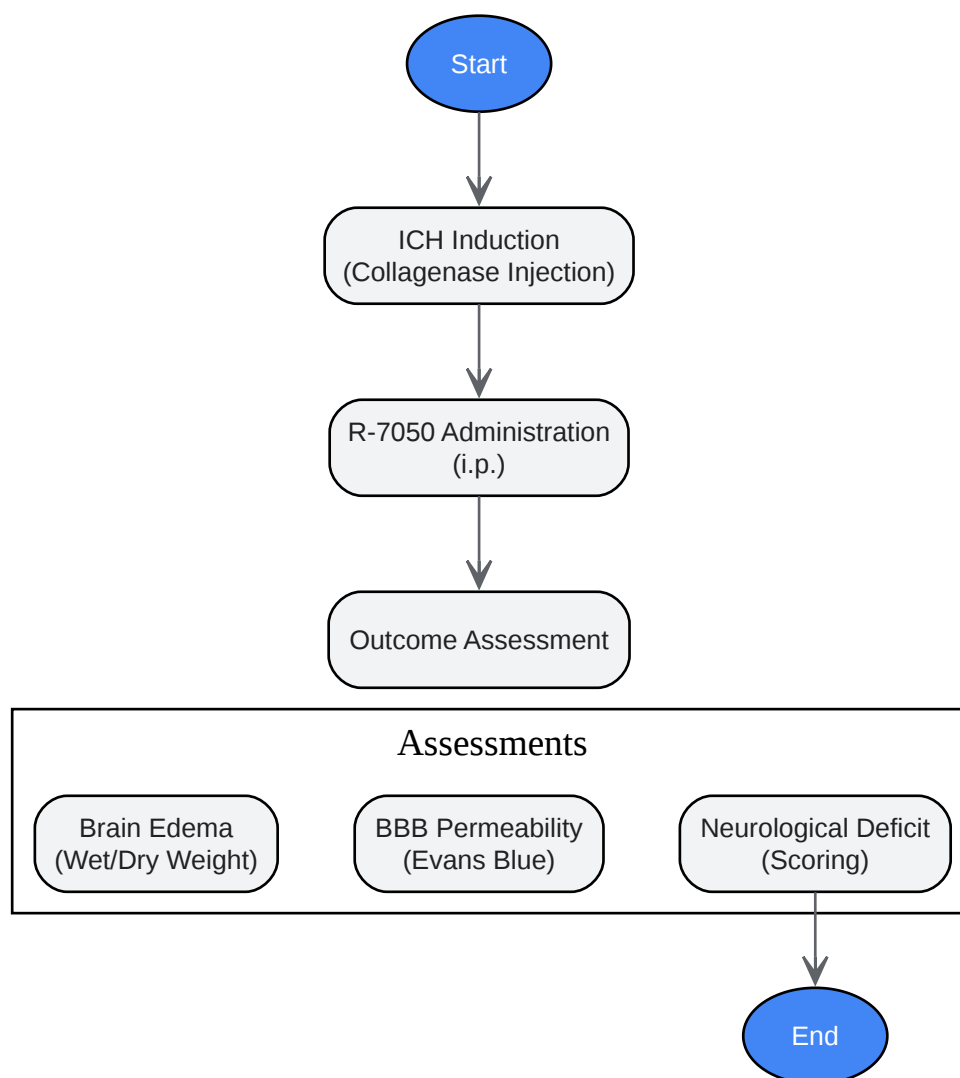
- Separate the ipsilateral and contralateral hemispheres.
- Measure the wet weight of each hemisphere.
- Dry the hemispheres in an oven at 100°C for 24 hours and measure the dry weight.
- Calculate brain water content as: $[(\text{wet weight} - \text{dry weight}) / \text{wet weight}] \times 100\%$.

5. Assessment of Blood-Brain Barrier (BBB) Permeability:

- At a specified time before euthanasia (e.g., 23 hours post-ICH), inject Evans blue dye (2% in saline) intravenously.
- After euthanasia and brain harvesting, homogenize the brain tissue in formamide and incubate to extract the dye.
- Centrifuge the homogenate and measure the absorbance of the supernatant at 620 nm.
- Quantify the amount of Evans blue extravasation using a standard curve.

6. Assessment of Neurological Deficits:

- Evaluate neurological function at various time points post-ICH (e.g., 24, 48, 72 hours) using a standardized neurological deficit scoring system.



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